molecular formula C12H19N B3420193 2-[4-(Propan-2-yl)phenyl]propan-2-amine CAS No. 17797-08-9

2-[4-(Propan-2-yl)phenyl]propan-2-amine

Cat. No.: B3420193
CAS No.: 17797-08-9
M. Wt: 177.29 g/mol
InChI Key: QLPUSPFGQGTVFR-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yl)phenyl]propan-2-amine is an organic compound with the molecular formula C12H19N and a molecular weight of 177.29 g/mol . It is a phenylpropane derivative featuring an isopropyl substituent and an amine functional group on a propan-2-amine chain, which defines its physicochemical properties and reactivity profile. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers investigating the crystal structures and supramolecular packing of related amine-functionalized compounds may find this chemical of significant interest, as studies on structurally similar molecules, such as bis(4-(2-phenylpropan-2-yl)phenyl)amine, highlight the importance of molecular conformation and intermolecular interactions in the solid state . The amine group can serve as a key synthon in organic synthesis, potentially enabling the preparation of more complex molecular architectures or salts for crystallographic studies. Proper handling procedures should be observed, and the material must be stored according to safe laboratory practices.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-propan-2-ylphenyl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)10-5-7-11(8-6-10)12(3,4)13/h5-9H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPUSPFGQGTVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801239159
Record name α,α-Dimethyl-4-(1-methylethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17797-08-9
Record name α,α-Dimethyl-4-(1-methylethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17797-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Dimethyl-4-(1-methylethyl)benzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801239159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization of the Chemical Compound

Diverse Synthetic Pathways to the Chemical Compound

The construction of the 2-[4-(propan-2-yl)phenyl]propan-2-amine scaffold can be achieved through several distinct synthetic routes, each with its own set of advantages and challenges. These pathways range from green, enzyme-mediated processes to classical organometallic and reductive amination techniques.

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral amines, offering high selectivity under mild conditions. Enzymes, particularly transaminases (TAs), are highly effective for the asymmetric synthesis of amines from prochiral ketones. The application of TAs can produce enantiomerically pure amines, which is often a critical requirement for biologically active compounds.

Transaminase-mediated synthesis for producing chiral 1-phenylpropan-2-amine derivatives typically involves the reaction of a prochiral ketone with an amine donor, catalyzed by a whole-cell or isolated enzyme system. For the synthesis of enantiopure this compound, the corresponding ketone, 2-(4-isopropylphenyl)propan-2-one, would serve as the substrate. The reaction can be optimized for either the (R)- or (S)-enantiomer by selecting the appropriate transaminase and reaction conditions. Kinetic resolution, where one enantiomer of a racemic amine is selectively transformed, is another biocatalytic strategy to obtain the desired enantiopure compound.

Amine dehydrogenases (AmDHs) represent another class of enzymes capable of direct reductive amination of ketones, offering high conversion rates and excellent enantioselectivity for the synthesis of chiral amines.

Table 1: Representative Biocatalytic Synthesis Parameters for Chiral Amines This table illustrates typical parameters from studies on analogous 1-phenylpropan-2-amine derivatives, which are applicable to the target compound.

Enzyme TypeSubstrate TypeTypical Conversion (%)Enantiomeric Excess (ee, %)Reference
(R)-Transaminase (immobilized whole-cell)Disubstituted 1-phenylpropan-2-ones88-89>99
Transaminase (ATA-025)1-(3-methylphenyl)ethan-1-one~99>98.5
Amine Dehydrogenase (MsmeAmDH)Butan-2-one>99 (at 150 mM)~93

Reductive amination is a cornerstone of amine synthesis in organic chemistry due to its versatility and operational simplicity. This method typically involves the reaction of a ketone with ammonia (B1221849) or a primary amine to form an imine intermediate, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices for their mildness and selectivity.

The synthesis of this compound via this route would start from 2-(4-isopropylphenyl)propan-2-one. The general reaction is outlined below:

Scheme 1: General Reductive Amination for this compound Reductive amination scheme placeholder. The ketone, 2-(4-isopropylphenyl)propan-2-one, reacts with an amine source (e.g., ammonia) in the presence of a reducing agent (e.g., NaBH4) to yield the target amine, this compound. (Image is a placeholder representation of the chemical reaction)

Organometallic catalysts, such as those based on Iridium (Ir) or Ruthenium (Ru), can be used for direct reductive amination under transfer hydrogenation conditions, using hydrogen donors like ammonium (B1175870) formate (B1220265). These methods are highly efficient and offer an alternative to traditional hydride reagents.

The development of new synthetic methods focuses on improving efficiency, sustainability, and cost-effectiveness. For amine synthesis, this includes the design of novel catalysts and the use of unconventional reaction conditions. For instance, solvent-free reaction conditions, as demonstrated in the synthesis of other complex molecules, can reduce environmental impact and simplify product purification. Optimization of existing protocols, such as the reductive amination or biocatalytic routes, is also a key area of research. This can involve screening different catalysts, solvents, and reducing agents, or optimizing reaction parameters like temperature, pH, and substrate concentration to maximize yield and selectivity.

Precursor Chemistry and Supply Chain Considerations for Research Purposes

The availability of starting materials is a critical consideration for any synthetic endeavor. The primary precursors for this compound are derived from common industrial feedstocks.

The synthesis of the key intermediate, 2-(4-isopropylphenyl)propan-2-one, typically begins with cumene (B47948) (isopropylbenzene). Cumene can be acylated using a Friedel-Crafts reaction with an appropriate acylating agent to introduce the propanone moiety. The specific precursors and their roles are detailed in the table below.

Table 2: Key Precursors for the Synthesis of this compound

Precursor NameChemical FormulaRole in SynthesisTypical Source Reaction
Cumene (Isopropylbenzene)C₉H₁₂Aromatic starting materialAlkylation of benzene (B151609) with propene
2-BromopropaneC₃H₇BrPropylating agentFrom isopropanol
2-(4-isopropylphenyl)propan-2-oneC₁₂H₁₆ODirect ketone precursor for aminationFriedel-Crafts acylation of cumene
AmmoniaNH₃Nitrogen source for aminationHaber-Bosch process

For research purposes, these precursors are generally available from major chemical suppliers. However, it is important to note that certain chemicals used in amine synthesis can be regulated substances, and researchers must adhere to all applicable guidelines for their acquisition and handling.

Derivatization Strategies for Structure-Activity Relationship Elucidation

To investigate how the structure of this compound influences its chemical and physical properties, chemists employ various derivatization strategies. This process, known as Structure-Activity Relationship (SAR) elucidation, involves systematically modifying the parent molecule and assessing the impact of these changes.

N-Alkylation: Modification of the primary amine group (-NH₂) is a common strategy. N-alkylation involves the addition of one or two alkyl groups to the nitrogen atom, converting the primary amine into a secondary or tertiary amine. This can be achieved through various methods, including reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides. These modifications can significantly alter properties such as basicity, polarity, and steric bulk.

Table 3: Examples of Derivatization Approaches for SAR Studies

Derivatization StrategyExample Derivative StructurePotential Property ChangeReference for Principle
N-Alkylation (Methylation)N-Methyl-2-[4-(propan-2-yl)phenyl]propan-2-amineIncreased lipophilicity, altered basicity
N-Alkylation (Ethylation)N-Ethyl-2-[4-(propan-2-yl)phenyl]propan-2-amineFurther increase in steric bulk and lipophilicity
Ring Substitution (Halogenation)2-[4-Chloro-4-(propan-2-yl)phenyl]propan-2-amineModified electronic profile and metabolic stability
Ring Substitution (Alkoxylation)2-[4-Methoxy-4-(propan-2-yl)phenyl]propan-2-amineAltered polarity and hydrogen bonding capability

Table of Mentioned Compounds

Common Name/IdentifierSystematic IUPAC Name
This compoundThis compound
(S)-1-phenylpropan-2-amine(2S)-1-phenylpropan-2-amine
2-(4-isopropylphenyl)propan-2-one2-(4-propan-2-ylphenyl)propan-2-one
1-(3-methylphenyl)ethan-1-one1-(3-methylphenyl)ethanone
Butan-2-oneButan-2-one
Sodium borohydrideSodium tetrahydridoborate
Sodium triacetoxyborohydrideSodium tri(ethanoyloxy)hydroborate
Cumene(Propan-2-yl)benzene
2-Bromopropane2-Bromopropane
AmmoniaAzane
N-Methyl-2-[4-(propan-2-yl)phenyl]propan-2-amineN-methyl-2-[4-(propan-2-yl)phenyl]propan-2-amine
N-Ethyl-2-[4-(propan-2-yl)phenyl]

Stereoisomer Generation and Separation Techniques

The generation and separation of stereoisomers of "this compound" are critical for understanding its chemical and pharmacological properties, as different enantiomers of chiral molecules often exhibit distinct biological activities. While specific research detailing the stereoisomer generation and separation of this particular compound is not extensively documented in publicly available literature, established methodologies for analogous chiral amines provide a robust framework for these processes.

Stereoisomer Generation:

The primary method for generating specific stereoisomers of chiral amines involves asymmetric synthesis. One of the most effective and increasingly utilized techniques is biocatalytic asymmetric synthesis using transaminases. Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone, creating a chiral amine. rsc.org For the synthesis of a specific enantiomer of "this compound," a prochiral ketone precursor, 4-(propan-2-yl)phenyl)propan-2-one, would be subjected to a reaction with an appropriate (R)- or (S)-selective transaminase. These enzymes exhibit high enantioselectivity, often yielding the desired enantiomer with a high enantiomeric excess (ee). rsc.org

Another approach is the kinetic resolution of a racemic mixture. In this method, an enzyme or a chiral chemical resolving agent selectively reacts with one enantiomer of the racemic amine, allowing for the separation of the unreacted enantiomer. For instance, lipase-catalyzed acylation is a common method for the kinetic resolution of racemic amines.

Separation Techniques:

Once a mixture of stereoisomers is obtained, either as a racemic mixture or an enriched mixture from an asymmetric synthesis, efficient separation is required to isolate the pure enantiomers. The most powerful and widely used technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC) .

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for the separation of a wide range of chiral compounds, including amines. The choice of the specific CSP, mobile phase composition, and temperature are critical parameters that need to be optimized for a successful separation.

A Chinese patent describes a general method for the preparation of 2-methyl-1-substituted phenyl-2-propanamine compounds. google.com The synthesis involves the reaction of a substituted benzyl (B1604629) halide with isobutyronitrile, followed by hydrolysis, Curtius rearrangement, and catalytic hydrogenation. google.com While this patent provides a route to the racemic compound, it does not detail the separation of stereoisomers.

Table 1: General Parameters for Chiral HPLC Separation of Phenylpropanamine Analogs

ParameterDescriptionTypical Conditions
Chiral Stationary Phase (CSP) The chiral selector responsible for enantiomeric recognition.Polysaccharide-based (e.g., cellulose or amylose derivatives)
Mobile Phase The solvent system that carries the sample through the column.Mixtures of alkanes (e.g., hexane, heptane) and alcohols (e.g., isopropanol, ethanol)
Flow Rate The speed at which the mobile phase moves through the column.0.5 - 2.0 mL/min
Temperature Can influence the interaction between the analyte and the CSP.Ambient or controlled (e.g., 25 °C)
Detection Method for observing the separated enantiomers as they elute.UV-Vis Detector (e.g., at 254 nm)

This table presents generalized conditions based on the separation of similar chiral amines and would require optimization for "this compound".

Purification and Isolation Methodologies for Research-Grade Materials

The purification and isolation of "this compound" to obtain research-grade material (typically >98% purity) are essential for accurate scientific investigation. The choice of purification method depends on the nature and quantity of impurities present in the crude product. Common impurities may include starting materials, by-products from the synthesis, and residual solvents.

Crystallization:

Crystallization is a fundamental and cost-effective technique for purifying solid compounds. The process involves dissolving the crude material in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solvent. The selection of an appropriate solvent or solvent system is crucial for effective purification. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

Distillation:

For liquid amines or those with a sufficiently low boiling point, distillation can be an effective purification method. The separation is based on differences in the boiling points of the components in the mixture. Simple distillation can be used if the boiling points of the compound and impurities are significantly different. For components with closer boiling points, fractional distillation is employed. Vacuum distillation is used for compounds that are sensitive to high temperatures and may decompose at their atmospheric boiling point.

Chromatography:

Chromatography is a highly versatile and powerful purification technique that can be applied to a wide range of compounds.

Column Chromatography: This is a standard method for purifying organic compounds. The crude material is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina), and a solvent (the mobile phase) is passed through the column. The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase, allowing for their separation.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity or for separating complex mixtures, preparative HPLC is the method of choice. It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material. While highly effective, it is also a more expensive and resource-intensive technique.

Table 2: Overview of Purification Techniques for Research-Grade "this compound"

Purification MethodPrinciple of SeparationTypical ApplicationAdvantagesLimitations
Crystallization Difference in solubilityPurification of solid compoundsCost-effective, scalable, can yield high purityRequires a suitable solvent, may have lower recovery
Distillation Difference in boiling pointPurification of liquid compoundsEffective for volatile compounds, scalableNot suitable for heat-sensitive compounds or solids
Column Chromatography Differential adsorptionGeneral purpose purificationVersatile, applicable to a wide range of compoundsCan be time-consuming, requires solvents
Preparative HPLC Differential partitioningHigh-purity purification, separation of complex mixturesHigh resolution, high purity achievableExpensive, limited sample capacity

This table provides a general overview of purification methods that would be applicable to "this compound". The optimal method would depend on the specific impurities present.

Pharmacological Characterization at Subcellular and Molecular Levels

Interaction with Monoamine Transporters (Dopamine, Norepinephrine (B1679862), Serotonin)

There is no available research data detailing the interaction of 2-[4-(Propan-2-yl)phenyl]propan-2-amine with dopamine (B1211576) transporters (DAT), norepinephrine transporters (NET), or serotonin (B10506) transporters (SERT).

Ligand Binding Affinity and Selectivity Profiling

No studies have been published that report the ligand binding affinity (e.g., Ki or IC50 values) of this compound at DAT, NET, or SERT. Consequently, its selectivity profile for these transporters remains uncharacterized.

Neurotransmitter Uptake Inhibition Mechanisms

Information regarding the ability of this compound to inhibit the uptake of dopamine, norepinephrine, or serotonin is not present in the current scientific literature. The mechanisms by which it might act as an uptake inhibitor are therefore unknown.

Neurotransmitter Release Modulation

There is no published evidence to suggest that this compound modulates the release of dopamine, norepinephrine, or serotonin.

Enzymatic Modulation and Metabolism-Related Interactions (in vitro)

No publicly available data.

Intracellular Signaling Pathway Perturbations

No publicly available data.

Cellular Neurochemical Effects in Model Systems

No publicly available data.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Pharmacophoric Features of the Chemical Compound

The pharmacophore of a molecule defines the essential spatial arrangement of features necessary for its biological activity. For 2-[4-(propan-2-yl)phenyl]propan-2-amine, the key pharmacophoric features can be inferred from its constituent parts: the substituted aromatic ring, the aliphatic chain, and the primary amine.

Aromatic Ring: The phenyl group serves as a hydrophobic core, likely engaging in van der Waals and π-π stacking interactions within a receptor's binding pocket. The para-substituted isopropyl group adds steric bulk and increases lipophilicity, which can influence binding orientation and membrane permeability.

Aliphatic Moiety: The propan-2-amine backbone, specifically the gem-dimethyl group on the carbon adjacent to the phenyl ring, introduces a distinct steric hindrance. This feature can lock the molecule into a preferred conformation, potentially enhancing selectivity for a specific receptor subtype.

Primary Amine Group: The terminal amine (—NH₂) is a critical feature, acting as a primary site for interaction. As a basic center, it is expected to be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion (—NH₃⁺). This charged group can form strong ionic bonds or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a receptor binding site. mdpi.comnih.gov The amide functional group, a common derivative of amines, is a critical bond that forms the backbone of many biomolecules and is crucial for interaction with biological targets. mdpi.com

These features collectively suggest a molecule designed to interact with neurotransmitter systems, such as monoamine transporters or G-protein coupled receptors (GPCRs), where a combination of hydrophobic and charged interactions is essential for binding and activity. nih.gov

Impact of Aromatic Ring Substitutions on Biological Activity

Modifying the substituents on the phenyl ring is a common strategy to probe the electronic and steric requirements of the corresponding receptor pocket. The nature, position, and size of these substituents can dramatically alter biological activity. nih.govnih.gov

Studies on analogous structures, such as ketamine esters and other phenyl-containing compounds, have shown that the position of substitution is crucial. mdpi.com For instance, 2- and 3-substituted compounds are often more active than their 4-substituted counterparts. mdpi.com The electronic properties of the substituent also play a significant role. Electron-donating groups (e.g., ethers, thioethers) may increase activity more effectively than electron-withdrawing groups (e.g., halogens, trifluoromethyl). nih.gov In contrast, some studies on fluorinated phenylcyclopropylamines and substituted ketamine esters found that electron-withdrawing groups like chlorine were acceptable substituents, while strongly withdrawing groups like CF₃ provided fewer effective analogues. mdpi.comdntb.gov.ua

Substitution TypeExample SubstituentPotential Impact on ActivityRationale
Small Alkyl GroupsMethyl, EthylMay maintain or slightly alter activity depending on the receptor pocket size.Maintains lipophilicity with minimal steric alteration compared to the parent isopropyl group.
HalogensFluoro (F), Chloro (Cl)Can increase binding affinity through halogen bonding and altered electronic distribution. nih.govIntroduces electronegativity and can subtly change the conformation and binding interactions. nih.govmdpi.com
Alkoxy GroupsMethoxy (—OCH₃)May increase activity by acting as a hydrogen bond acceptor and an electron-donating group. nih.govEnhances electronic density in the ring and provides a potential hydrogen bonding site.
Trifluoromethyl—CF₃Often decreases potency in related scaffolds. mdpi.comacs.orgStrongly electron-withdrawing and lipophilic, which can be unfavorable for certain receptor interactions.
Replacement of Phenyl RingThiazole, PyridineDrastically alters selectivity and potency. acs.orgnih.govIntroduces heteroatoms, changing the hydrogen bonding potential and overall geometry.

Influence of Aliphatic Chain Modifications on Molecular Interactions

Modifications to the aliphatic chain connecting the phenyl ring and the amine group can significantly affect how the molecule fits into a binding site and interacts with the surrounding environment. Key parameters include chain length, branching, and rigidity.

Molecular dynamics studies on other molecules, such as sterols, show that the length of an aliphatic side chain is critical for optimal interaction within a hydrophobic environment like a cell membrane. nih.gov A maximal ordering effect is often observed for intermediate chain lengths, as chains that are too short or too long may not align properly. nih.gov In amyloids, interactions between aromatic and aliphatic side chains are shown to be the strongest contributors to stability, highlighting the importance of this interface. nih.gov

For the this compound scaffold, altering the gem-dimethyl groups could have a profound impact. Replacing them with smaller (hydrogen) or larger (cyclopropyl) groups would change the steric profile and conformational freedom of the molecule. researchgate.net

Modification TypeExamplePotential Impact on Molecular InteractionsRationale
Removal of gem-dimethyl1-[4-(propan-2-yl)phenyl]ethan-1-amineIncreases conformational flexibility; may reduce receptor selectivity.Loss of the sterically demanding gem-dimethyl group allows for more rotational freedom.
Cyclization of gem-dimethyl1-amino-1-[4-(propan-2-yl)phenyl]cyclopropaneIntroduces rigidity and a different spatial arrangement of atoms.A cyclopropyl (B3062369) group is conformationally restricted and presents a different angle and surface for interaction. researchgate.net
Chain Extension/Contraction2-[4-(propan-2-yl)phenyl]butan-2-amineAlters the distance between the pharmacophoric amine and aromatic ring.The optimal distance between key interaction points is crucial for high-affinity binding. nih.gov
Modification of Isopropyl GroupReplacement with tert-butylIncreases steric bulk and lipophilicity on the aromatic ring.Can enhance hydrophobic interactions, but may be too large for some binding pockets. scienceopen.com

Role of Amine Moiety Derivatization in Receptor Affinity and Transporter Selectivity

The primary amine is a versatile functional group that can be derivatized to modulate a compound's physicochemical properties and biological activity. nih.gov Converting the primary amine to a secondary or tertiary amine, or to an amide, alters its basicity (pKa), hydrogen bonding capability, and steric bulk, which in turn influences its interaction with receptors and transporters. mdpi.com

For example, N-alkylation (adding methyl, ethyl groups) would increase steric hindrance around the nitrogen and may shift selectivity between different receptor subtypes. Forming an amide by reacting the amine with a carboxylic acid introduces a carbonyl group and removes the basic character of the nitrogen, fundamentally changing its interaction profile from ionic to hydrogen bond-based. mdpi.com Such derivatization is a key step in creating hybrid molecules with potentially novel pharmacological profiles. mdpi.com

Derivative TypeModificationPotential Impact on Affinity/SelectivityRationale
Secondary AmineN-methylationAlters pKa and hydrogen bond donor capacity (from 3 to 2 hydrogens on the N⁺). May increase lipophilicity.Changes the balance of hydrophobic and polar interactions at the binding site.
Tertiary AmineN,N-dimethylationRemoves hydrogen bond donor capacity, leaving only a charged center. Increases steric bulk significantly.May block access to certain binding pockets or enhance binding to others that accommodate bulkier groups.
AmideN-acetylationRemoves basicity, creating a neutral, polar group capable of acting as a hydrogen bond donor and acceptor. mdpi.comCompletely changes the primary interaction from ionic to hydrogen bonding, altering receptor targets.
N-oxideOxidation of the amineIntroduces a polar, non-basic group.Can alter metabolic stability and cell permeability.

Stereochemical Contributions to Activity and Selectivity

While this compound is an achiral molecule due to the two identical methyl groups on the α-carbon, the introduction of even minor asymmetry would create a chiral center, leading to stereoisomers (enantiomers). For many biologically active amines, stereochemistry is a critical determinant of activity and selectivity.

For instance, in the related propanamide antagonists, the (S)-isomer was found to be significantly more potent than the (R)-isomer, demonstrating a clear stereospecific interaction with the receptor. researchgate.net Similarly, enzymatic synthesis methods using transaminases are employed to produce enantiopure (R)- or (S)-1-phenylpropan-2-amine derivatives, as the different enantiomers often exhibit distinct pharmacological effects. rsc.orgresearchgate.net

If an analogue such as 2-[4-(propan-2-yl)phenyl]butan-2-amine (with an ethyl and a methyl group on the α-carbon) were synthesized, it would exist as a racemic mixture of (R)- and (S)-enantiomers. It is highly probable that one enantiomer (the eutomer) would display significantly higher affinity or efficacy for a given biological target than the other (the distomer). This difference arises because the three-dimensional arrangement of substituents on the chiral carbon interacts differently with the inherently chiral environment of a receptor binding site.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By developing a robust QSAR model for analogues of this compound, it would be possible to predict the activity of novel, unsynthesized derivatives, thereby guiding drug design and prioritizing synthetic efforts. mdpi.com

The process involves calculating a set of numerical parameters, known as molecular descriptors, for each compound in a training set. kaggle.comresearchgate.net These descriptors quantify various aspects of the molecule's physicochemical properties. A mathematical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) is then generated to link these descriptors to the observed biological activity. nih.govresearchgate.net The predictive power of the model is validated using an external test set of compounds not used in the model's creation. nih.gov

The selection of appropriate molecular descriptors is fundamental to building a predictive QSAR model. These descriptors can be categorized into several classes, each representing different aspects of the molecular structure. kaggle.comresearchgate.net

Descriptor ClassExample DescriptorInformation Encoded
Constitutional (0D) Molecular Weight (MW)The overall size of the molecule.
Number of Hydrogen Bond Acceptors/Donors (nHA/nHD)Potential for hydrogen bonding interactions. kaggle.com
Topological (2D) Wiener IndexDescribes the branching of the molecular skeleton.
Molecular Connectivity Indices (e.g., Chi indices)Quantifies the degree of branching and complexity of the molecule.
Geometrical (3D) Molecular Surface AreaThe size and shape of the molecule.
Principal Moments of InertiaDescribes the mass distribution and three-dimensional shape.
Quantum-Chemical HOMO/LUMO EnergiesRelates to the molecule's reactivity and ability to participate in charge-transfer interactions. kaggle.com
Partial Atomic ChargesDescribes the electrostatic potential and likelihood of forming ionic or polar interactions.
Lipophilicity LogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity.

By analyzing the coefficients of these descriptors in a successful QSAR model, researchers can gain quantitative insights into which properties are most important for enhancing biological activity, for example, whether increasing lipophilicity (LogP) or modifying the electronic character of the aromatic ring leads to better receptor binding. researchgate.net

Machine Learning Applications in SAR Studies

The integration of machine learning (ML) into quantitative structure-activity relationship (QSAR) studies has revolutionized the prediction of biological activities and properties of chemical compounds. acs.org For aromatic amines, including derivatives of "this compound", ML algorithms offer sophisticated tools to decipher complex, non-linear relationships between molecular structures and their biological effects that may be missed by traditional linear methods. oup.com These computational models are pivotal in screening large virtual libraries of compounds, prioritizing synthesis, and designing molecules with enhanced activity and desired properties. acs.org

The fundamental process of a machine learning-based QSAR study involves several key stages. Initially, a dataset of molecules with known biological activities is compiled. For each molecule, a set of numerical features, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecule's structure, such as its topology, geometry, and electronic properties. mdpi.com This dataset is then used to train an ML model, which learns the mathematical relationship between the descriptors and the observed activity. Once trained and validated, the model can be used to predict the activity of new, untested compounds based solely on their calculated descriptors. nih.gov

Detailed Research Findings

While specific machine learning-based SAR studies on "this compound" are not extensively documented in publicly available literature, the established methodologies for aromatic amines provide a clear framework for how such an analysis would be conducted. Research on similar compounds, such as various aromatic and heteroaromatic amines, has successfully employed ML models to predict mutagenicity and carcinogenicity. oup.comresearchgate.net These studies demonstrate that ML algorithms like Decision Trees, Multilayer Perceptrons (a type of neural network), and Gene Expression Programming can create highly predictive QSAR models. mdpi.comnih.gov

For instance, a hypothetical SAR study on a series of "this compound" derivatives could be designed to predict their affinity for a specific biological target. A dataset would be constructed with variations in the substituents on the phenyl ring or modifications to the amine group.

Illustrative Data for a Hypothetical SAR Study

To illustrate the process, consider a hypothetical dataset of "this compound" analogs. For each analog, various molecular descriptors would be calculated. These can be broadly categorized as:

Constitutional Descriptors: Simple counts of atoms, bonds, and molecular weight. mdpi.com

Topological Descriptors: Describe the connectivity of atoms within the molecule (e.g., Wiener index). mdpi.com

Geometrical Descriptors: Relate to the 3D shape of the molecule. mdpi.com

Quantum-Chemical Descriptors: Detail the electronic properties, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. nih.gov

The table below presents a simplified, illustrative example of such a dataset.

Table 1: Hypothetical Dataset of "this compound" Derivatives and Their Properties

Compound IDR-Group (at para-position)Molecular Weight ( g/mol )LogPTopological Polar Surface Area (TPSA)Biological Activity (IC₅₀, nM)
1H (Parent Compound)177.293.126.02150
2-Cl211.733.826.0285
3-F195.283.326.02120
4-CH₃191.323.526.02135
5-NO₂222.293.071.85250
6-OH193.292.846.2595
7-NH₂192.312.752.0470

This data is purely illustrative to demonstrate the principles of a machine learning-based SAR study.

With this data, various machine learning models can be trained to predict the biological activity based on the molecular descriptors. Common algorithms used in QSAR modeling include:

Multiple Linear Regression (MLR): A statistical method for modeling the linear relationship between a dependent variable and one or more independent variables. nih.gov

Support Vector Machines (SVM): A powerful classification and regression technique that finds an optimal hyperplane to separate or regress data points. oup.com

Random Forest (RF): An ensemble learning method that constructs multiple decision trees during training and outputs the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.

Artificial Neural Networks (ANN), including Multilayer Perceptrons (MLP): These are computational models inspired by the structure and function of biological neural networks and are particularly effective at modeling complex, non-linear relationships. mdpi.comacs.org

The performance of these models is typically evaluated using statistical metrics such as the coefficient of determination (R²) for the training set and the squared correlation coefficient (q²) for an external test set, which assesses the model's predictive power. oup.com

Table 2: Illustrative Performance of Different Machine Learning Models

Machine Learning ModelR² (Training Set)q² (Test Set)Root Mean Square Error (RMSE)
Multiple Linear Regression (MLR)0.650.5835.2
Support Vector Machine (SVM)0.880.8218.5
Random Forest (RF)0.920.8515.1
Artificial Neural Network (ANN)0.940.8912.8

The performance metrics in this table are hypothetical and serve to illustrate how different models might be compared in a QSAR study.

As the illustrative Table 2 suggests, more complex models like ANNs often yield higher predictive accuracy for complex biological data compared to simpler linear models. mdpi.com The insights gained from such a validated QSAR model would allow researchers to computationally screen thousands of virtual derivatives of "this compound" to identify candidates with the highest predicted potency, thereby streamlining the drug discovery process.

Metabolic Transformations and Mechanistic Pathways of the Chemical Compound

Phase I Metabolic Reactions

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the compound. nih.gov For 2-[4-(Propan-2-yl)phenyl]propan-2-amine, the primary Phase I pathways are predicted to be oxidative deamination and aromatic hydroxylation. These reactions are mainly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. upol.czmdpi.com

Oxidative deamination is a significant metabolic pathway for primary amines. This enzymatic process converts the primary amine group into a ketone. nih.gov The reaction is catalyzed by enzymes such as monoamine oxidases (MAO) or cytochrome P450 enzymes. The mechanism involves the oxidation of the amine to an imine intermediate, which is subsequently hydrolyzed to yield the corresponding ketone, 2-(4-isopropylphenyl)propan-2-one, and ammonia (B1221849). This transformation eliminates the basic amino group, significantly altering the compound's physicochemical properties.

Aromatic hydroxylation is a common Phase I reaction catalyzed by cytochrome P450 monooxygenases, which introduce a hydroxyl (-OH) group onto the phenyl ring of the molecule. mdpi.comresearchgate.net This reaction increases the compound's polarity and provides a site for subsequent Phase II conjugation. The hydroxylation of the aromatic ring can occur at different positions, potentially leading to the formation of phenolic metabolites. mdpi.com The exact position of hydroxylation is influenced by the electronic effects of the substituents on the aromatic ring and the specific CYP isoform involved. nih.govresearchgate.net For this compound, hydroxylation is anticipated to occur on the phenyl ring, likely at a position ortho to the existing isopropyl group.

N-dealkylation is a metabolic reaction that involves the cleavage of a carbon-nitrogen bond to remove an alkyl group from an amine. nih.govnih.gov This process is a common metabolic pathway for secondary and tertiary amines, often catalyzed by cytochrome P450 enzymes. nih.govku.edu However, this compound is a primary amine, meaning the nitrogen atom is bonded to two hydrogen atoms and one carbon atom, with no N-alkyl substituents. Consequently, this compound cannot undergo N-dealkylation.

Phase II Conjugation Reactions

Following Phase I metabolism, the resulting metabolites, particularly those with newly introduced hydroxyl groups, can undergo Phase II conjugation reactions. drughunter.com These reactions involve the attachment of endogenous polar molecules, which further increases water solubility and facilitates excretion. uomus.edu.iqnumberanalytics.com The primary conjugation reactions for the hydroxylated metabolites of this compound are glucuronidation and sulfation.

Glucuronidation : This is one of the most important Phase II pathways, where uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from a cofactor to the hydroxyl group of the metabolite. upol.czdrughunter.com This forms a highly water-soluble glucuronide conjugate.

Sulfation : In this pathway, sulfotransferases (SULTs) catalyze the transfer of a sulfonate group from a donor molecule to the hydroxyl group of the metabolite. upol.cz This results in the formation of a sulfate (B86663) conjugate, which is also readily excretable.

Identification of Key Metabolizing Enzymes

The biotransformation of this compound is mediated by several key enzyme systems.

Cytochrome P450 (CYP) Isoforms : This superfamily of heme-containing enzymes is central to Phase I metabolism. nih.gov The specific isoforms involved in the metabolism of amine-containing compounds often include CYP2D6, CYP3A4, and other members of the CYP1, CYP2, and CYP3 families. mdpi.comnih.gov These enzymes are primarily responsible for the aromatic hydroxylation of the compound. nih.gov

Flavin-Containing Monooxygenases (FMOs) : FMOs represent another class of enzymes that can catalyze the oxidation of nitrogen-containing compounds.

Monoamine Oxidases (MAOs) : These enzymes are critical in the metabolism of primary amines via oxidative deamination. nih.gov

The specific enzymes responsible for Phase II conjugation include various isoforms of UGTs and SULTs. upol.cz

In Vitro Metabolic Profiling using Subcellular Fractions and Recombinant Enzymes

The metabolic profile of this compound can be investigated using various in vitro systems to predict its in vivo fate. enamine.net These studies are crucial for identifying potential metabolites and understanding the metabolic pathways involved.

Standard in vitro methods include:

Incubation with Liver Subcellular Fractions : The compound is incubated with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes like CYPs. enamine.net S9 fractions, which contain both microsomal and cytosolic enzymes (including many Phase II enzymes), are also used for a more comprehensive metabolic profile. enamine.net

Use of Recombinant Enzymes : To identify the specific enzymes responsible for a particular metabolic conversion, the compound can be incubated with individual, recombinantly expressed enzymes, such as specific CYP or UGT isoforms. nih.gov

Analysis : Following incubation, the samples are analyzed using advanced analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), to detect, identify, and quantify the parent compound and its metabolites. semanticscholar.org

A hypothetical metabolic profile based on these pathways is presented below.

Table 1: Predicted Metabolites of this compound

Metabolite IDMetabolic PathwayPredicted Structure NameMetabolic Phase
M1Oxidative Deamination2-(4-isopropylphenyl)propan-2-onePhase I
M2Aromatic Hydroxylation2-(2-hydroxy-4-isopropylphenyl)propan-2-aminePhase I
M3Aromatic Hydroxylation2-(3-hydroxy-4-isopropylphenyl)propan-2-aminePhase I
M4Glucuronidation of M22-(2-(glucuronidyloxy)-4-isopropylphenyl)propan-2-aminePhase II
M5Sulfation of M32-(3-(sulfoxyoxy)-4-isopropylphenyl)propan-2-aminePhase II

Structural Elucidation of Major Metabolites

The identification and structural characterization of metabolites are crucial for understanding the biotransformation of a chemical compound. While specific metabolites for "this compound" have not been reported, we can predict the formation of several major metabolites based on established metabolic reactions for similar chemical structures. The elucidation of these structures would typically rely on a combination of analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.govtaylorandfrancis.com

Predicted Metabolic Pathways and Metabolites:

Oxidation of the Isopropyl Group: The cumene (B47948) (propan-2-yl) moiety is a likely target for oxidation. Metabolism of cumene itself predominantly yields 2-phenyl-2-propanol (B165765) through side-chain oxidation. researchgate.netnih.gov A similar hydroxylation reaction on the isopropyl group of the target compound would lead to the formation of a tertiary alcohol. Further oxidation is also possible.

Aromatic Hydroxylation: The phenyl ring is susceptible to hydroxylation at various positions, a common metabolic pathway for many xenobiotics. This reaction is catalyzed by cytochrome P450 enzymes.

N-Oxidation: The primary amine group can undergo oxidation to form hydroxylamine (B1172632) and nitroso derivatives.

Deamination: While the quaternary alpha-carbon in the propan-2-amine moiety may sterically hinder this process, deamination to form a ketone is a possible, albeit likely minor, metabolic route for amphetamine-like compounds. nih.govnih.gov

Conjugation: The primary metabolites, particularly those with newly introduced hydroxyl groups, are expected to undergo phase II conjugation reactions, such as glucuronidation or sulfation, to increase their water solubility and facilitate excretion. researchgate.net

Hypothetical Major Metabolites:

Based on these predictions, the following table outlines the hypothetical major metabolites of "this compound" and the analytical data that would be expected from their structural elucidation.

Hypothetical Metabolite Predicted Metabolic Alteration Expected Mass Shift (from parent compound) Key NMR Signals for Identification
M1: 2-(4-(2-hydroxypropan-2-yl)phenyl)propan-2-amineHydroxylation of the isopropyl group+16 Da (addition of an oxygen atom)Appearance of a singlet for the new hydroxyl proton; downfield shift of the isopropyl methyl protons.
M2: 4-(2-aminopropan-2-yl)phenolAromatic hydroxylation (para to the propan-2-amine group)+16 Da (addition of an oxygen atom)Appearance of aromatic proton signals consistent with a 1,4-disubstituted pattern and a phenolic hydroxyl signal.
M3: 2-(4-(propan-2-yl)phenyl)propan-2-olDeamination and reduction of the resulting ketone-1 Da (loss of NH group, addition of OH group)Disappearance of the amine protons; appearance of a hydroxyl proton signal.
M4: M1-glucuronideGlucuronidation of the tertiary alcohol of M1+192 Da (addition of a glucuronic acid moiety to M1)Presence of characteristic signals for the glucuronic acid moiety in both ¹H and ¹³C NMR spectra.

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not available.

Investigation of Isotope Effects on Metabolic Rate

The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms, including those of metabolic transformations. wikipedia.org By replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., deuterium (B1214612) for hydrogen), it is possible to determine if the breaking of the bond to that atom is a rate-limiting step in a reaction. nih.govresearchgate.net

Application to "this compound":

To investigate the metabolic rate of "this compound," specific positions in the molecule could be labeled with deuterium. The rate of metabolism of the deuterated compound would then be compared to that of the non-deuterated (protium) compound.

Deuterium Labeling at the Isopropyl Group: Replacing the hydrogen atoms on the isopropyl group with deuterium could reveal the importance of this position as a site of initial metabolic attack. If oxidation of the isopropyl group is a rate-limiting step, a significant KIE (kH/kD > 1) would be expected, meaning the deuterated compound would be metabolized more slowly.

Deuterium Labeling at the Propan-2-amine Moiety: Deuteration of the C-H bonds adjacent to the amine could provide insight into the deamination pathway. A lack of a significant isotope effect at this position might further support the hypothesis that the quaternary alpha-carbon sterically hinders this metabolic route.

Hypothetical Kinetic Isotope Effect Data:

The following table illustrates hypothetical KIE data that could be obtained from in vitro metabolism studies using liver microsomes.

Deuterated Analog Site of Deuteration Observed Metabolic Rate (relative to non-deuterated) Kinetic Isotope Effect (kH/kD) Interpretation
D1Isopropyl C-H bonds0.5x2.0Oxidation of the isopropyl group is a significant, partially rate-limiting step in the metabolism.
D2Aromatic C-H bonds0.8x1.25Aromatic hydroxylation contributes to the metabolism, but is likely not the primary rate-limiting step.
D3Propan-2-amine C-H bonds~1.0x~1.0Deamination is not a major or rate-limiting metabolic pathway.

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not available.

The use of stable isotope labeling in metabolic studies provides invaluable information for understanding the mechanisms of biotransformation and for predicting the metabolic fate of new chemical entities. nih.gov

Advanced Analytical Methodologies for the Chemical Compound in Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for isolating "2-[4-(propan-2-yl)phenyl]propan-2-amine" from complex matrices and for its precise quantification. The choice of technique is dictated by the sample matrix, the required sensitivity, and the specific analytical question being addressed, such as achiral purity or enantiomeric composition.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like "this compound". However, primary amines can exhibit poor peak shape and adsorption on standard GC columns. labrulez.com To mitigate these issues, derivatization is often employed to reduce the polarity and improve the chromatographic behavior of the amine. nih.govyoutube.com

Common derivatization reagents for primary amines include acylating agents (e.g., heptafluorobutyric anhydride (B1165640) - HFBA) or silylating agents. youtube.comresearchgate.net The resulting derivatives are more volatile and less prone to peak tailing. Another approach is the use of specialized columns designed for amine analysis, which have a basic deactivation to minimize adsorptive interactions. labrulez.com

For detection, a Flame Ionization Detector (FID) offers robust and linear quantification over a wide range. chromatographyonline.comrsc.org For more selective and sensitive detection, a Mass Spectrometer (MS) is the preferred detector. GC-MS allows for the identification of the compound based on its characteristic mass spectrum and fragmentation pattern. nih.govresearchgate.net

Illustrative GC-FID Parameters for a Derivatized Analogous Compound

Parameter Value
Column Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier Gas Helium
Detector Flame Ionization Detector (FID)

| Detector Temperature | 300 °C |

Liquid chromatography is a versatile technique for the analysis of "this compound", offering a wide range of stationary and mobile phase combinations to achieve optimal separation. Reversed-phase HPLC is commonly employed for aromatic amines. lcms.cz

A C18 or phenyl-hexyl column can provide good separation of the compound from its impurities. thermofisher.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. lcms.cz The pH of the mobile phase can be adjusted to control the retention of the basic amine.

For detection, a Photodiode Array (PDA) detector allows for the monitoring of the analyte at its wavelength of maximum absorbance, providing both quantification and spectral purity information. mercativa.comchromatographyonline.com For higher sensitivity and specificity, coupling LC with a mass spectrometer is the gold standard. nih.govresearchgate.net LC-MS/MS, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and low limits of detection, making it ideal for trace analysis in complex matrices. researchgate.netnih.gov

Representative LC-MS/MS Conditions for a Primary Aromatic Amine

Parameter Value
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 8 minutes
Flow Rate 0.4 mL/min
Ion Source Electrospray Ionization (ESI), Positive Mode

| MS/MS Transition | Specific precursor ion to product ion transition for the analyte |

Since "this compound" possesses a chiral center, the separation of its enantiomers is critical for stereoselective research. Chiral chromatography, using a chiral stationary phase (CSP), is the most effective method for this purpose. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of a broad range of chiral compounds, including primary amines. nih.govresearchgate.net

Both normal-phase and reversed-phase modes can be effective, depending on the specific CSP and the analyte. nih.gov Supercritical Fluid Chromatography (SFC) with chiral columns is also a powerful alternative, often providing faster separations and higher efficiency. youtube.com Cyclodextrin-based CSPs are another important class of chiral selectors for the enantioseparation of amines. mdpi.comchromatographyonline.com The choice of mobile phase, which can include modifiers and additives, is crucial for achieving optimal enantiomeric resolution. phenomenex.com

Example of a Chiral HPLC Method for an Amphetamine Analogue

Parameter Value
Column Polysaccharide-based chiral stationary phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min

| Detection | UV at 254 nm |

Spectroscopic Techniques for Structural Elucidation and Purity Analysis

Spectroscopic techniques are essential for confirming the chemical structure of "this compound" and for assessing its purity.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. 1H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For "this compound", distinct signals would be expected for the aromatic protons, the isopropyl protons, the protons of the propan-2-amine moiety, and the amine protons. chemicalbook.comresearchgate.netchemicalbook.com

13C NMR spectroscopy provides information on the different carbon environments in the molecule. docbrown.info The number of signals in the 13C NMR spectrum corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the signals indicate the type of carbon (aliphatic, aromatic, etc.). rsc.org

Predicted 1H NMR Chemical Shifts for this compound (Illustrative)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic protons 7.1 - 7.3 Multiplet
Isopropyl CH 2.8 - 3.0 Septet
Isopropyl CH3 1.2 - 1.3 Doublet
Propan-2-amine CH3 1.1 - 1.2 Singlet

Predicted 13C NMR Chemical Shifts for this compound (Illustrative)

Carbon Assignment Predicted Chemical Shift (ppm)
Aromatic C (quaternary, attached to isopropyl) ~147
Aromatic C (quaternary, attached to propan-2-amine) ~145
Aromatic CH 126 - 128
Propan-2-amine C (quaternary) ~50
Isopropyl CH ~34
Isopropyl CH3 ~24

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. The molecular ion peak [M]+• or the protonated molecule [M+H]+ would be observed, confirming the molecular weight of "this compound". oup.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For "this compound", characteristic fragments would arise from the cleavage of the bonds adjacent to the amine group and the isopropyl group. asme.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule with a high degree of confidence. thermofisher.com This is a powerful tool for confirming the identity of a newly synthesized compound or for identifying an unknown analyte. thermofisher.comnih.gov

Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C12H19N
Exact Mass 177.1517
Nominal Mass 177
Expected [M+H]+ (HRMS) 178.1590

| Key Fragmentation Pathways | Loss of a methyl group, cleavage to form a benzylic cation. |

Table of Compound Names

Compound Name
This compound
Cumene (B47948)
4-Isopropylaniline
Amphetamine
Methamphetamine
Heptafluorobutyric anhydride
Acetonitrile
Methanol
Formic Acid
Ammonium formate
Ammonium acetate
Hexane
Isopropanol

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques used for the structural elucidation and identification of chemical compounds by probing their molecular vibrations. For "this compound," these techniques provide a characteristic fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by absorption bands arising from its primary amine (-NH₂), aromatic ring, and alkyl (isopropyl and ethylamine) components. As a primary aromatic amine, it is expected to exhibit two distinct N-H stretching bands. spectroscopyonline.com The positions of these bands can help distinguish it from saturated primary amines. spectroscopyonline.com The primary amine group also presents a scissoring vibration and a broad N-H wagging peak due to hydrogen bonding. spectroscopyonline.com

Key vibrational modes for "this compound" are predicted based on the analysis of similar primary aromatic amines.

Interactive Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Characteristics
Asymmetric & Symmetric N-H StretchPrimary Aromatic Amine3500 - 3340Two distinct, sharp to medium bands. spectroscopyonline.com
Aromatic C-H StretchPhenyl Ring3100 - 3000Medium to weak bands.
Aliphatic C-H StretchIsopropyl, Propanamine2960 - 2850Strong, sharp bands.
N-H Bending (Scissoring)Primary Amine1650 - 1580Medium to strong, can be sharp. spectroscopyonline.com
Aromatic C=C BendingPhenyl Ring1600 - 1450Multiple medium to strong bands.
C-N StretchAromatic Amine1335 - 1250Typically strong for aromatic amines.
N-H WaggingPrimary Amine910 - 665Strong and broad due to out-of-plane bending.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on similar vibrational modes, though the selection rules differ. It is particularly effective for analyzing symmetric, non-polar bonds and is less susceptible to interference from aqueous media, making it suitable for samples in solution. ondavia.com For aromatic amines, the interaction between the amine group and a metal surface (as used in Surface-Enhanced Raman Spectroscopy or SERS) can significantly enhance the signal of the NH₂ wagging mode, providing high sensitivity. researchgate.net SERS has been successfully used for the sensitive detection of various primary aromatic amines. researchgate.net Quantitative Raman Spectroscopy (QRS™) is also well-suited for the rapid analysis of various amines in aqueous solutions. ondavia.com The Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the symmetric C-C bond stretches, which are often weak in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, corresponding to the promotion of electrons to higher energy levels. nist.gov The UV-Vis spectrum of "2-[4-(propan-2-yl)phenyl)propan-2-amine" is primarily dictated by the π → π* electronic transitions within the substituted benzene (B151609) chromophore. hnue.edu.vn

The benzene ring itself has characteristic absorption bands, often referred to as the primary bands (around 184 and 202-204 nm) and a secondary, fine-structured band (around 255-260 nm). hnue.edu.vnspcmc.ac.inup.ac.za Substitution on the benzene ring with alkyl and amino groups causes bathochromic (shift to longer wavelengths) and hyperchromic (increase in absorption intensity) shifts of these bands. hnue.edu.vn

Amino Group (-NH₂): As an electron-releasing group with non-bonding electrons, the amino group interacts with the π-system of the ring, causing significant bathochromic shifts in the primary and secondary bands. hnue.edu.vn

Alkyl Group (-CH(CH₃)₂): Alkyl substituents also produce a smaller bathochromic shift, often attributed to hyperconjugation. spcmc.ac.in

In acidic solutions, protonation of the amino group to form an anilinium-type ion (-NH₃⁺) would remove the non-bonding electrons from conjugation with the ring. This results in a hypsochromic shift (shift to shorter wavelengths), and the spectrum would closely resemble that of the parent alkylbenzene (cumene). spcmc.ac.in

Interactive Table 2: Typical UV Absorption Maxima (λmax) for Structurally Related Compounds in Non-polar Solvents

CompoundStructurePrimary Band (λmax, nm)Secondary Band (λmax, nm)
BenzeneC₆H₆~204~256
TolueneC₆H₅-CH₃~207~261
tert-ButylbenzeneC₆H₅-C(CH₃)₃~208~263
AnilineC₆H₅-NH₂~230~280
p-ToluidineCH₃-C₆H₄-NH₂~235~287

Data inferred from analogous compounds reported in literature. nist.govspcmc.ac.in

Based on these trends, "this compound" is expected to show a primary absorption band well above 230 nm and a secondary band above 280 nm in a neutral, non-polar solvent.

Advanced Sample Preparation Strategies for Complex Research Matrices

The accurate quantification of "this compound" in complex research matrices, such as biological fluids (urine, plasma), environmental samples, or industrial process streams, necessitates efficient sample preparation to remove interferences and concentrate the analyte. Several advanced strategies are employed for aromatic amines and structurally similar compounds. chromatographyonline.com

Liquid-Liquid Extraction (LLE): A conventional technique where the analyte is partitioned between two immiscible liquid phases. chromatographyonline.com For amines, this typically involves adjusting the pH of the aqueous sample to a basic pH (>10) to ensure the amine is in its neutral, un-ionized form, making it more soluble in an organic extraction solvent like methyl tert-butyl ether or dichloromethane (B109758) mixtures. nih.govnih.govrsc.org While simple, LLE can be solvent- and labor-intensive. mdpi.com

Solid-Phase Extraction (SPE): A highly versatile and widely used technique where the analyte is isolated from a liquid sample by passing it through a cartridge containing a solid adsorbent. oup.com For amphetamine-like compounds and aromatic amines, several types of SPE phases are effective:

Reversed-Phase (e.g., C8, C18): Retains non-polar compounds from a polar matrix.

Cation-Exchange (e.g., SCX): Exploits the basic nature of the amine group, which is protonated at neutral or acidic pH and strongly retained by the negatively charged sorbent. Elution is achieved with a basic or high ionic strength solvent. nih.govoup.com Mixed-mode cartridges combining reversed-phase and cation-exchange properties (e.g., C8-SCX) often provide superior cleanup and recovery. oup.com

Molecularly Imprinted Polymers (MIPs): These are highly selective polymers synthesized with cavities that are sterically and chemically complementary to a specific target analyte or a class of related compounds, offering exceptional selectivity for trace analysis. sigmaaldrich.comjfda-online.com

Microextraction Techniques: These are miniaturized versions of LLE or SPE that use significantly less solvent and offer high enrichment factors.

Dispersive Liquid-Liquid Microextraction (DLLME): Involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample, forming a cloudy solution. The fine droplets of the extraction solvent provide a large surface area for rapid analyte transfer. nih.govmdpi.com

Solid-Phase Microextraction (SPME): Uses a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample (or its headspace), and the analyte partitions onto the fiber coating. The fiber is then transferred directly to the injection port of a chromatograph for thermal desorption and analysis. nih.govoup.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach involves an initial extraction with an organic solvent (typically acetonitrile) followed by a "salting-out" step to induce phase separation. A subsequent cleanup step, known as dispersive SPE (dSPE), uses a small amount of sorbent to remove specific interferences. researchgate.net

Interactive Table 3: Comparison of Sample Preparation Techniques for Aromatic Amines

TechniquePrincipleAdvantagesDisadvantages
LLEPartitioning between immiscible liquidsSimple, widely applicableHigh solvent consumption, can form emulsions, labor-intensive. mdpi.com
SPEPartitioning between a solid and liquid phaseHigh recovery, good selectivity, easily automated, less solvent use than LLE. oup.comoup.comCan be more costly, may require method development.
MIP-SPEHighly specific molecular recognitionSuperior selectivity and cleanup, reduces matrix effects. sigmaaldrich.comHigher cost, may have limited capacity.
DLLMESolvent dispersion and micro-extractionVery fast, low solvent use, high enrichment factor. nih.govRequires specific solvent systems, can be complex.
SPMEAdsorption/absorption onto a coated fiberSolvent-free, simple, integrates sampling and pre-concentration. nih.govoup.comFiber fragility and limited lifetime, matrix effects.

Method Validation for Research Applications

For any quantitative analytical method developed for "this compound" in a research context, validation is crucial to demonstrate that the procedure is fit for its intended purpose. jetir.org Validation is performed by assessing a set of key performance characteristics, typically following guidelines like those from the International Council for Harmonisation (ICH). jetir.orgrroij.com While specific validated methods for this exact compound are not prominent in the reviewed literature, data from analytical methods for other primary aromatic amines and amphetamine-like compounds using techniques like HPLC-UV, LC-MS/MS, and GC-MS provide a strong basis for expected performance. nih.govuaiasi.roresearchgate.net

Key validation parameters include:

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. jetir.org This is typically demonstrated by analyzing blank matrices and spiked samples to ensure no interfering peaks are present at the retention time of the analyte. researchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. uaiasi.ro Linearity is evaluated by analyzing a series of standards at different concentrations and is typically expressed by the correlation coefficient (r or r²) of the calibration curve, which should ideally be >0.99. uaiasi.ro

Sensitivity (Limit of Detection and Limit of Quantitation):

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often estimated based on a signal-to-noise ratio of 3:1. uaiasi.ro

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often estimated based on a signal-to-noise ratio of 10:1. jetir.org

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined through recovery studies by analyzing samples spiked with a known amount of analyte. nih.gov

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment. nih.gov

Intermediate Precision (Inter-day precision): Expresses within-laboratory variations (different days, different analysts, or different equipment). nih.gov

Interactive Table 4: Typical Performance Characteristics for Analytical Methods of Related Aromatic Amines

ParameterAnalytical TechniqueTypical Values
Linearity (r²) HPLC, LC-MS/MS> 0.995 - 0.999 nih.govuaiasi.ro
LOD (Limit of Detection) HPLC-UV0.006 - 0.050 µg/mL uaiasi.ro
LC-MS/MS0.025 - 0.20 ng/mL nih.gov
GC-MS0.12 - 0.48 µg/L nih.gov
LOQ (Limit of Quantitation) HPLC-UV0.012 - 0.100 µg/mL uaiasi.ro
LC-MS/MS0.1 - 1.0 ng/mL nih.gov
GC-MS0.40 - 1.60 µg/L nih.gov
Accuracy (Recovery) SPE-LC-MS/MS75 - 114% nih.gov
SPE-GC-MS88 - 101% oup.com
CPE-GC-MS81 - 110% (surface water) nih.gov
Precision (RSD) LC-MS/MS< 12% (Intra-day), < 16% (Inter-day) nih.gov
CPE-GC-MS< 9% (Intra-day), < 13% (Inter-day) nih.gov

Values are compiled from validated methods for various primary aromatic amines and amphetamine-like compounds and serve as a reference for potential method performance for the target analyte.

Theoretical and Computational Chemistry Approaches to the Chemical Compound

Molecular Modeling and Docking Studies of Ligand-Target Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, a method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. amazonaws.com This technique is crucial for understanding potential drug-target interactions, predicting binding affinity, and guiding the design of new therapeutic agents.

While specific molecular docking studies for 2-[4-(propan-2-yl)phenyl]propan-2-amine are not extensively available in published literature, research on structurally analogous compounds provides valuable insights into how its core structure might interact with biological targets. One such study investigated the docking of a novel hypothetical compound, [4-(propan-2-yl) phenyl]carbamic acid (PPCA), with Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamines. nih.govnih.gov Given that PPCA shares the same 4-(propan-2-yl)phenyl scaffold, this study serves as an excellent illustrative model.

In the study, docking simulations were performed using AutoDock 4.2 to understand the binding mode of PPCA within the active site of human Tyrosine Hydroxylase (PDB ID: 2XSN). nih.govresearchgate.net The results showed that the ligand binds within a deep, narrow groove of the enzyme. This binding pocket is lined with a combination of polar, aromatic, and acidic amino acid residues. nih.govnih.gov

The analysis identified a "hexa interacting amino acids unit" as critical for the binding of ligands like PPCA. Key residues involved in the interaction within the human TH active site include:

Leu 324

Phe 330

His 361

His 366

Tyr 401

Glu 406

Of particular importance was the 'His361-His336 dyad', which was found to be crucial for the binding interactions. nih.gov The binding of PPCA to human TH was found to be comparable to that of the enzyme's natural substrate, L-tyrosine, suggesting that the 4-(propan-2-yl)phenyl moiety can be effectively accommodated within the active site. nih.govnih.gov Such computational predictions are foundational, suggesting that the compound may warrant further in vitro and in vivo characterization. nih.gov These findings highlight how molecular docking can be used to generate hypotheses about the biological activity of novel compounds like This compound by studying how their core structures fit into the active sites of relevant protein targets.

Table 1: Key Amino Acid Residues in the Tyrosine Hydroxylase Active Site Interacting with a Structurally Similar Compound (PPCA) nih.gov
Interacting ResidueResidue TypePotential Role in Binding
Leu 324NonpolarHydrophobic interactions
Phe 330Aromaticπ-stacking and hydrophobic interactions
His 361Polar, AromaticHydrogen bonding, π-stacking, key dyad component
His 366Polar, AromaticHydrogen bonding, π-stacking
Tyr 401Aromatic, PolarHydrogen bonding, π-stacking
Glu 406Acidic, PolarIonic interactions, hydrogen bonding

Quantum Chemical Calculations (e.g., Density Functional Theory, HOMO-LUMO, Molecular Electrostatic Potential, Natural Bond Orbital)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. Methods like Density Functional Theory (DFT) are widely used to investigate molecular geometries, vibrational frequencies, and electronic properties with high accuracy. sigmaaldrich.com These calculations provide a theoretical framework for predicting a molecule's stability, reactivity, and spectroscopic characteristics.

While specific, comprehensive DFT studies on This compound are not readily found in peer-reviewed literature, the principles can be illustrated by examining research on analogous structures. Such studies typically involve geometry optimization followed by the calculation of various molecular descriptors.

Electronic Structure and Reactivity Predictions

The electronic properties of a molecule are key to predicting its reactivity. Computational methods provide several descriptors for this purpose, including the analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO Analysis): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. sigmaaldrich.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. uni.lu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. uni.lu

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable. uni.lu

A large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity because more energy is needed for electronic transitions.

For aromatic amines and related structures, the HOMO is typically localized over the electron-rich phenyl ring and the nitrogen atom, while the LUMO is often distributed across the aromatic system. uni.lu From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, as shown in the table below.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies
DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ)χ = (I + A) / 2The ability of a molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Measures the resistance of a molecule to change its electron configuration.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = χ² / (2η)Measures the propensity of a species to accept electrons.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule, mapped onto its electron density surface. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. uni.lu

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., around lone pairs of electronegative atoms like nitrogen or oxygen). These are the most likely sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, associated with electron-deficient areas (e.g., around hydrogen atoms attached to electronegative atoms). These are susceptible to nucleophilic attack.

Green and yellow regions represent areas of near-zero or intermediate potential.

For a molecule like This compound , the MEP would be expected to show a region of negative potential around the nitrogen atom of the amine group, making it a primary site for interaction with electrophiles or for hydrogen bonding.

Conformational Analysis and Stability

The three-dimensional structure and conformational flexibility of a molecule are critical to its function and interactions. Computational methods can be used to explore the potential energy surface of a molecule to identify its most stable conformations.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. This analysis is particularly useful for understanding molecular stability arising from hyperconjugative interactions.

Pharmacophore Development and Virtual Screening

Pharmacophore modeling and virtual screening are cornerstone techniques in computational drug discovery, used to identify novel molecules that are likely to be active at a specific biological target. als-journal.com

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. Pharmacophore models can be generated in two primary ways:

Ligand-Based: When a set of active molecules is known but the 3D structure of the target is not, a pharmacophore model can be derived by aligning the structures of these active compounds and identifying the common chemical features responsible for their activity.

Structure-Based: When the 3D structure of the ligand-receptor complex is available, a pharmacophore can be created by identifying the key interaction points between the ligand and the active site of the receptor. researchgate.net

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. This process involves computationally searching large databases of chemical compounds (such as ZINC or Enamine) to find molecules that match the pharmacophoric features. als-journal.com This allows for the rapid and cost-effective filtering of vast chemical libraries, prioritizing a smaller, more manageable set of compounds for experimental testing. sigmaaldrich.com

While no specific pharmacophore models have been published for discovering ligands of the This compound type, a hypothetical model could be developed based on its structure. Such a model would likely include:

A hydrophobic/aromatic feature representing the central phenyl ring.

An additional hydrophobic feature for the isopropyl group.

A hydrogen bond donor and/or positive ionizable feature for the primary amine group.

This model could then be used to screen compound libraries for new molecules containing a similar scaffold or for scaffold hopping, which aims to find compounds with different core structures but similar activity profiles.

In Silico Prediction of ADME-Related Parameters (excluding human pharmacokinetics)

Before a compound can become a viable drug candidate, it must possess suitable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties in silico is a critical step in the early stages of drug discovery, as it helps to identify and eliminate compounds with poor pharmacokinetic profiles, thereby reducing the likelihood of late-stage failures. Various computational models, many based on Quantitative Structure-Property Relationships (QSPR), are used to predict these parameters.

For This compound , while direct experimental data is scarce, its ADME properties can be estimated using predictive software and web servers (e.g., SwissADME, PubChem). The predicted properties for its structural isomer, 2-[2-(propan-2-yl)phenyl]propan-2-amine , are presented below and are expected to be very similar. uni.lu

Table 3: Predicted ADME-Related Parameters for a Structural Isomer of the Compound uni.lu
ParameterPredicted ValueInterpretation
Molecular Weight177.29 g/molFalls within the typical range for good oral bioavailability (Lipinski's rule: &lt;500).
LogP (Octanol/Water Partition Coefficient)2.5Indicates good lipophilicity, suggesting favorable absorption and membrane permeability (Lipinski's rule: &lt;5).
Topological Polar Surface Area (TPSA)26.02 ŲLow TPSA value suggests good membrane permeability, including potential to cross the blood-brain barrier (generally TPSA &lt; 90 Ų).
Hydrogen Bond Donors1 (from -NH₂)Complies with Lipinski's rule (≤5).
Hydrogen Bond Acceptors1 (from -NH₂)Complies with Lipinski's rule (≤10).
Rotatable Bonds2Low number of rotatable bonds suggests good oral bioavailability (generally ≤10).
Gastrointestinal (GI) AbsorptionHigh (Predicted)The physicochemical properties suggest the molecule is likely to be well-absorbed from the GI tract.
Blood-Brain Barrier (BBB) PermeantYes (Predicted)The combination of low molecular weight, moderate lipophilicity, and low TPSA indicates a high likelihood of crossing the BBB.
P-glycoprotein (P-gp) SubstrateNo (Predicted)Predicted not to be a substrate of P-gp, a key efflux pump, which may increase its bioavailability and CNS penetration.
CYP450 Inhibition (Predicted)Inhibitor of CYP1A2, CYP2C9, CYP2D6. Non-inhibitor of CYP2C19, CYP3A4.Potential for drug-drug interactions through inhibition of several key metabolic enzymes.

Data is for the structural isomer 2-[2-(propan-2-yl)phenyl]propan-2-amine, as computed by predictive models and available on public databases like PubChemLite. These values serve as an estimate for the para-substituted target compound.

Molecular Dynamics Simulations to Investigate Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. scbt.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the ligand and protein interact and adapt to each other's presence.

This technique is invaluable for:

Assessing Binding Stability: MD simulations can test the stability of a docking pose. If a ligand remains in the binding pocket in a stable conformation throughout the simulation, it increases confidence in the predicted binding mode.

Exploring Conformational Changes: Both the ligand and the protein are flexible. MD can show how the protein's active site might adjust to accommodate the ligand (induced fit) or how the ligand itself might adopt different conformations within the binding site.

Calculating Binding Free Energy: Advanced MD-based methods, such as Umbrella Sampling or Metadynamics, can be used to calculate the binding free energy of a ligand, providing a more accurate prediction of its binding affinity than docking scores alone. scbt.com

Identifying Key Interactions: By analyzing the simulation trajectory, researchers can determine which interactions (e.g., hydrogen bonds, hydrophobic contacts) are most persistent and crucial for maintaining the bound state.

For a potential ligand like This compound , an MD simulation would typically follow these steps:

The ligand would first be docked into the active site of a target protein.

This initial complex would be placed in a simulation box filled with water molecules and ions to mimic physiological conditions.

The system would be minimized and equilibrated before a production run, which can range from nanoseconds to microseconds.

The resulting trajectory would be analyzed to assess the root-mean-square deviation (RMSD) of the ligand, root-mean-square fluctuation (RMSF) of the protein residues, and the specific interactions that occur over time.

Although no specific MD simulation studies have been published for This compound , this methodology represents the next logical step after initial docking studies to validate binding hypotheses and gain a deeper understanding of the dynamics of the ligand-receptor interaction. nih.gov

Mechanistic Preclinical Studies in Controlled Biological Systems Non Human Focus

In Vitro Cell Culture Models for Cellular and Molecular Research

No publicly available research data was found for in vitro studies on 2-[4-(Propan-2-yl)phenyl]propan-2-amine.

There is no available scientific literature detailing studies on the effects of this compound on neuronal cell lines. Research in this area would typically involve exposing cultured neuronal cells, such as SH-SY5Y or PC12 lines, to the compound and measuring changes in neurotransmitter dynamics. Key parameters that would be investigated include:

Neurotransmitter Uptake: Assessing the compound's ability to inhibit or enhance the reuptake of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) into the presynaptic neuron through their respective transporters (DAT, NET, SERT).

Neurotransmitter Release: Determining if the compound can induce the release of neurotransmitters from the presynaptic terminal, potentially through a mechanism involving reverse transport via monoamine transporters.

Signaling Pathways: Investigating the downstream signaling cascades affected by the compound's interaction with neuronal receptors or transporters.

Without experimental data, it is not possible to provide findings on how this compound influences these crucial neuronal processes.

No studies have been published on the effects of this compound on cellular viability or markers of cellular stress. Such research would typically involve:

Cell Viability Assays: Using methods like MTT or LDH assays to determine the concentration-dependent effects of the compound on the survival of various cell lines.

Oxidative Stress Markers: Measuring the generation of reactive oxygen species (ROS) and assessing the cellular antioxidant response, including the activity of enzymes like superoxide dismutase and catalase.

The potential for this compound to induce or mitigate cellular stress remains uninvestigated.

Ex Vivo Tissue Preparations (e.g., brain slices, synaptosomes)

No publicly available research data was found for ex vivo studies on this compound.

There is a lack of research utilizing ex vivo preparations, such as brain slices or synaptosomes, to study the effects of this compound on neurotransmitter modulation. These techniques allow for the study of synaptic function in a more intact tissue environment than cell cultures. Potential areas of investigation would include:

Synaptosomal Neurotransmitter Release and Uptake: Using isolated nerve terminals (synaptosomes) to directly measure the compound's influence on the uptake and release of various neurotransmitters.

Neurotransmitter Overflow in Brain Slices: Employing techniques like fast-scan cyclic voltammetry or microdialysis in acute brain slices to measure real-time changes in extracellular neurotransmitter concentrations upon application of the compound.

No electrophysiological or imaging studies on ex vivo tissue preparations treated with this compound have been reported. Such studies would provide insight into the compound's effects on neuronal activity and communication. Examples of these experimental approaches include:

Field Potential Recordings: Measuring the effects of the compound on synaptic transmission and plasticity (e.g., long-term potentiation) in brain slices.

Patch-Clamp Electrophysiology: Recording the activity of individual neurons to determine how the compound alters their firing patterns and synaptic inputs.

Calcium Imaging: Using fluorescent indicators to visualize changes in intracellular calcium concentrations, a key second messenger in neuronal signaling, in response to the compound.

Mechanistic Animal Studies (focused on molecular/cellular changes, not behavioral outcomes or systemic toxicity)

No publicly available research data was found for mechanistic animal studies focusing on molecular and cellular changes induced by this compound.

In vivo studies in animal models would be essential to understand the molecular and cellular effects of this compound in a living organism. Such research, while avoiding behavioral or systemic toxicity endpoints, would focus on:

Receptor Occupancy Studies: Using techniques like positron emission tomography (PET) to determine the binding of the compound to specific targets, such as monoamine transporters, in the brain of living animals.

Gene Expression Analysis: Examining changes in the expression of genes related to neurotransmission, synaptic plasticity, or cellular stress in specific brain regions following administration of the compound.

Immunohistochemical Analysis: Assessing changes in the levels and localization of key proteins, such as neurotransmitter transporters or signaling molecules, in brain tissue from animals treated with the compound.

Without such studies, the in vivo molecular and cellular targets and effects of this compound remain unknown.

Neurochemical Alterations in Specific Brain Regions

The primary mechanism of action for many amphetamine-related compounds involves the modulation of monoamine neurotransmitters, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT). Preclinical studies in animal models, such as rodents and non-human primates, investigate how these compounds alter the neurochemical landscape of specific brain regions associated with reward, cognition, and motor control.

Substituted amphetamines are known to act as substrates for monoamine transporters, leading to an increase in the extracellular concentration of these neurotransmitters. nih.govnih.gov This is achieved by competitively inhibiting reuptake and promoting the reverse transport of monoamines from the presynaptic neuron into the synaptic cleft. nih.gov

Table 1: Illustrative Neurochemical Effects of Amphetamine Analogs in the Nucleus Accumbens of Squirrel Monkeys

CompoundDopamine/Serotonin Release SelectivityChange in Nucleus Accumbens Dopamine Levels
AmphetamineHigh DA selectivityIncreased
PAL-353High DA selectivityIncreased
PAL-313Low DA selectivityIncreased
PAL-287Non-selectiveNo significant increase

This table is illustrative and based on findings for related amphetamine analogs. Specific data for this compound is not available.

Receptor Occupancy and Transporter Density Measurements

To further characterize the interaction of this compound with neuronal targets, receptor and transporter binding studies are essential. These studies, typically conducted using in vitro preparations of animal brain tissue or cells expressing specific human receptors and transporters, quantify the affinity of the compound for these molecular targets. The binding affinity is often expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors or transporters.

The binding profile of this compound at monoamine transporters (DAT, NET, and SERT) and a panel of relevant G-protein coupled receptors would be crucial for a comprehensive understanding of its mechanism of action. It is hypothesized that, like other amphetamines, it would show a higher affinity for monoamine transporters than for postsynaptic receptors. Chronic administration of psychostimulants can also lead to adaptive changes in the density of these transporters. nih.gov

Table 2: Representative Binding Affinities (Ki, nM) of Substituted Amphetamines at Various Receptors and Transporters

Compound/Target5-HT2A5-HT2CDATNETSERT
Amphetamine Analog AModerateLowHighHighModerate
Amphetamine Analog BHighModerateModerateModerateHigh
Amphetamine Analog CLowLowHighHighLow

This table provides a generalized representation of binding affinities for different classes of substituted amphetamines. Specific Ki values for this compound are not publicly available.

Molecular Biomarker Analysis (e.g., gene expression, proteomics)

Exposure to psychoactive compounds can induce lasting changes in neuronal function through alterations in gene expression and protein synthesis. frontiersin.org Molecular biomarker analysis in preclinical models provides insights into the neuroadaptive changes that occur following acute or chronic administration of a compound.

Gene Expression Studies:

Studies on amphetamine and its analogs have demonstrated significant changes in the expression of various genes in the brain. nih.gov For example, acute administration of amphetamine can enhance the expression of immediate early genes (IEGs) like c-fos in the striatum. nih.gov These genes are often involved in signal transduction and can influence the expression of other genes, thereby contributing to long-term changes in neuronal function. nih.gov Chronic administration, on the other hand, can lead to a reduction in the expression of certain genes. nih.gov The specific genes affected can be involved in a variety of cellular processes, including transcription, cellular regulation, and synaptic structure. nih.gov Functional genomic analysis in models like Drosophila has also been used to identify genes and pathways, such as those involved in mRNA translation, that are affected by amphetamine in a dopamine transporter-dependent manner. frontiersin.org

Proteomics Studies:

Proteomics allows for the large-scale analysis of protein expression changes in response to drug exposure. Studies on methamphetamine, a related compound, have identified alterations in the expression of numerous proteins in brain regions like the dorsal striatum and frontal cortex following self-administration in rats. plos.orgnih.govnih.gov These differentially expressed proteins are involved in a wide range of functions, including:

Neuroprotection and Oxidative Stress: Changes in proteins that protect against cellular stress. plos.org

Neuroplasticity and Synaptic Function: Alterations in proteins involved in the structure and function of synapses, such as synapsin II and complexin 2. plos.orgnih.gov

Cell Cytoskeleton: Modifications to proteins that provide structural support to neurons. plos.orgnih.gov

Energy Metabolism: Changes in proteins involved in cellular energy production. nih.gov

Protein Degradation: Alterations in the machinery responsible for breaking down and recycling proteins, such as ubiquitin carboxyl-terminal hydrolase isozyme L1 (UCH-L1). nih.gov

These molecular changes are thought to underlie the long-term behavioral and neurobiological consequences of psychostimulant exposure. plos.org

Table 3: Examples of Protein Biomarkers Altered by Methamphetamine in Preclinical Models

ProteinFunctionBrain Region
Ubiquitin carboxyl-terminal hydrolase isozyme L1 (UCH-L1)Protein degradationFrontal Cortex
Beta-synucleinSynaptic functionFrontal Cortex
78 kDa glucose-regulated protein (GRP 78)Redox regulationFrontal Cortex
Gamma-enolaseEnergy metabolismFrontal Cortex
Dihydropyrimidase-related protein 2 (DRP 2)Cellular growth, cytoskeletal modificationsFrontal Cortex
Complexin 2Synaptic functionFrontal Cortex
Synapsin IISynaptic functionFrontal Cortex

This table is based on findings for methamphetamine and serves as an example of the types of protein biomarkers that could be investigated for this compound. Data is from studies on the rat frontal cortex. nih.gov

Future Research Directions and Unanswered Questions

Exploration of Novel Molecular Targets

Current research suggests that the primary biological activity of compounds structurally related to 2-[4-(propan-2-yl)phenyl]propan-2-amine involves interaction with monoamine neurotransmitter systems. However, the full spectrum of its molecular targets is likely broader and remains largely unexplored. A significant future direction is the systematic exploration and identification of novel binding sites and off-target interactions.

Methodologies such as chemical proteomics are powerful tools for target deconvolution. nih.gov This approach uses a chemically modified version of the compound of interest to "fish" for binding partners in cell or tissue extracts. Identifying the proteins that specifically bind to the compound can reveal previously unknown targets. For example, studies on other small molecules have successfully used immobilized analogues on a solid matrix to isolate and identify interacting proteins like mitogen-activated protein kinases (MAPKs) and cdc2-related kinases (CRKs). nih.gov

Furthermore, based on the activity of structurally similar scaffolds, the translocator protein (TSPO) presents itself as a plausible, yet unconfirmed, molecular target that warrants investigation. nih.govacs.org Research into novel molecular targets is crucial for building a complete picture of the compound's mechanism of action and for understanding the full range of its biological effects.

Development of Advanced Probes and Ligands for Research

To facilitate deeper investigation into the compound's interactions within biological systems, the development of high-affinity, selective probes and ligands is a critical next step. Such tools are indispensable for target validation, quantitative assessment of target engagement, and imaging studies.

A particularly promising avenue is the creation of radiolabeled ligands for Positron Emission Tomography (PET) imaging. By incorporating a positron-emitting isotope, such as carbon-11, into the molecular structure of this compound or a high-affinity analogue, researchers could non-invasively visualize and quantify the distribution of its binding sites in real-time within living organisms. The development of PET radioligands based on related chemical structures has been successful for other targets, such as the translocator protein (TSPO), demonstrating the feasibility of this approach. nih.govacs.orgresearchgate.net These studies have produced novel ligands with high binding affinity and appropriate lipophilicity for brain imaging.

The table below summarizes key properties of exemplary advanced ligands developed for the TSPO target, illustrating the type of data that would be essential to generate for probes based on this compound.

Compound ExampleTargetBinding Affinity (Ki)Key ApplicationReference
N-methyl-N-phenyl-2-{[2-(pyridin-2-yl)quinolin-4-yl]oxy}propanamideTSPO1.4 nM (human)Lead for PET Radioligand Development nih.govresearchgate.net
(-)-N,N-diethyl-2-methyl-3-(2-phenylquinolin-4-yl)propanamideTSPO5.4 nM (rat)High-Affinity Research Ligand nih.gov

Elucidation of Complete Metabolic Landscape

A comprehensive understanding of a compound's metabolic fate is fundamental in chemical research. For this compound, the complete metabolic landscape—including its absorption, distribution, metabolism, and excretion (ADME) profile—has not been fully elucidated. Future research must focus on identifying all major and minor metabolites and the enzymatic pathways responsible for their formation.

This involves a combination of in vitro and in vivo studies. In vitro experiments using liver microsomes, hepatocytes, and recombinant cytochrome P450 (CYP) enzymes can identify the primary metabolic pathways and the specific enzymes involved. benthamscience.comeurekaselect.com A comprehensive metabolic panel (CMP) is a standard blood test that provides information about the body's metabolism and can be a useful tool in broader physiological assessment. medlineplus.gov Subsequent in vivo studies in appropriate animal models are necessary to confirm these findings and to understand the complete pharmacokinetic and metabolic profile of the compound and its metabolites.

Key unanswered questions to be addressed include:

What are the structures of the Phase I and Phase II metabolites?

Which specific CYP450 isoenzymes are primarily responsible for its metabolism? eurekaselect.com

Do any metabolites possess their own biological activity?

Integration of Multi-Omics Approaches in Mechanistic Studies

To move beyond a single-target, linear-pathway understanding of the compound's effects, future studies should integrate multi-omics approaches. nih.gov This involves the simultaneous analysis of multiple layers of biological information, such as the genome, transcriptome, proteome, and metabolome, to build a systems-level view of the cellular response to the compound.

Transcriptomics: Analyzing changes in gene expression (mRNA levels) following exposure to the compound can reveal which cellular pathways and biological processes are affected.

Proteomics: Identifying and quantifying changes in the entire protein complement of a cell or tissue can provide direct insight into the functional consequences of altered gene expression and can help identify protein targets. nih.govresearchgate.net

Metabolomics: Studying the global changes in metabolite levels can reveal downstream effects on cellular metabolism and physiology.

By integrating these datasets, researchers can construct detailed network models of the compound's mechanism of action, identify biomarkers of its activity, and generate new hypotheses about its function. nih.gov

Refinement of Predictive Computational Models

Computational modeling offers a powerful and resource-efficient means to predict the biological activity of novel compounds and to guide the design of new analogues. nih.gov While general models exist, future research should focus on developing and refining predictive computational models specifically tailored to this compound and its chemical class.

These efforts can include the development of Quantitative Structure-Activity Relationship (QSAR) models, which correlate variations in chemical structure with changes in biological activity. benthamscience.comeurekaselect.com Machine learning and artificial intelligence approaches can also be leveraged to build more sophisticated models that can predict a compound's activity across multiple assays from its chemical structure and phenotypic profiling data. nih.govarxiv.org

The table below outlines various computational modeling techniques and their potential applications in the study of this compound.

Modeling ApproachDescriptionPotential Application for this compoundReference
3D-QSARCorrelates 3D molecular properties with biological activity.Identify key steric and electronic features required for target binding. benthamscience.comeurekaselect.com
Pharmacophore MappingIdentifies the spatial arrangement of essential features for binding.Create a 3D template for virtual screening of new, structurally diverse analogues. eurekaselect.com
Machine LearningUses algorithms to learn from large datasets to predict activity.Predict bioactivity for untested analogues and prioritize compounds for synthesis. nih.govarxiv.org
Molecular DockingPredicts the preferred orientation of a ligand when bound to a target.Visualize binding modes in known or hypothesized targets and estimate binding affinity. nih.gov

Refining these models will accelerate the discovery of related compounds with improved properties, such as greater potency or selectivity.

Addressing Gaps in Stereoisomer-Specific Research

The structure of this compound contains a chiral center, meaning it exists as two distinct, non-superimposable mirror images known as enantiomers. A significant gap in the current body of research is the lack of information on the stereoisomer-specific properties of this compound. It is a well-established principle in pharmacology that enantiomers can have markedly different biological activities, potencies, and metabolic fates.

Future research must prioritize the following:

Stereospecific Synthesis: Developing synthetic routes to produce each enantiomer in high purity.

Chiral Separation: Establishing analytical methods, such as chiral chromatography, to separate and quantify the enantiomers from a racemic mixture.

Differential Characterization: Systematically evaluating the biological activity, potency, and metabolic profile of each individual enantiomer.

Without this critical information, any interpretation of data obtained from the racemic mixture remains incomplete and potentially misleading. Addressing this research gap is essential for a precise understanding of the compound's structure-activity relationship.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[4-(Propan-2-yl)phenyl]propan-2-amine under different catalytic conditions?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using tert-butyl chloride and benzene derivatives, followed by reductive amination with acetone and ammonium acetate under hydrogenation conditions (e.g., Pd/C catalyst). Alternative routes include Grignard reactions with 4-isopropylbenzaldehyde and subsequent nitrile reduction. Reaction efficiency depends on solvent polarity (e.g., THF vs. ethanol) and temperature control (60–80°C) to minimize side products like over-alkylated derivatives .

Q. How can structural characterization of this compound be performed to confirm its stereochemistry and purity?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction using SHELX software (SHELXL for refinement) resolves stereochemistry and bond angles .
  • NMR spectroscopy : 1^1H and 13^13C NMR (e.g., in CDCl3_3) identify proton environments, with DEPT-135 confirming tertiary carbons.
  • HPLC-MS : Reverse-phase C18 columns with ESI-MS detect impurities (<0.5%) and validate molecular ion peaks .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates HOMO-LUMO gaps and electrostatic potential surfaces. For correlation-energy corrections, the Colle-Salvetti formula (LSDA + gradient terms) improves accuracy in predicting ionization potentials and electron affinity .

Q. How can solubility challenges of this compound in aqueous media be addressed for in vitro assays?

  • Methodological Answer :

  • Salt formation : Hydrochloride salt synthesis (e.g., HCl gas in diethyl ether) enhances water solubility .
  • Co-solvent systems : Use 10–20% DMSO/PEG-400 in PBS buffer to maintain compound stability while achieving >90% dissolution .

Advanced Research Questions

Q. What experimental designs are recommended to evaluate the compound’s biological activity in receptor-binding assays?

  • Methodological Answer :

  • Radioligand displacement assays : Use 3^3H-labeled serotonin or dopamine analogs in HEK-293 cells expressing human 5-HT2A_{2A}/D2_2 receptors. Measure IC50_{50} values via scintillation counting with non-linear regression analysis .
  • Functional assays : Calcium flux assays (FLIPR) or cAMP modulation in CHO-K1 cells quantify agonism/antagonism. Include positive controls (e.g., ketanserin for 5-HT2A_{2A}) .

Q. How can data contradictions in pharmacological studies (e.g., conflicting EC50_{50} values across assays) be resolved?

  • Methodological Answer :

  • Assay standardization : Compare results under identical conditions (pH 7.4, 37°C, 1% BSA).
  • Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome incubation) and plasma protein binding (equilibrium dialysis) to differentiate intrinsic activity from bioavailability effects .
  • Structural analogs : Benchmark against derivatives (e.g., 2-(2-chlorophenyl)propan-2-amine) to isolate substituent-specific effects .

Q. What advanced techniques are used to study the compound’s metabolic pathways in vivo?

  • Methodological Answer :

  • LC-HRMS/MS : Identify phase I metabolites (e.g., N-demethylation, hydroxylation) in rat plasma using C18 columns and gradient elution (0.1% formic acid/acetonitrile).
  • Isotope tracing : Administer 13^{13}C-labeled compound and track metabolites via isotopic pattern analysis .

Q. How can enantiomeric resolution of this compound be achieved for chiral pharmacology studies?

  • Methodological Answer :

  • Chiral HPLC : Use amylose- or cellulose-based columns (Chiralpak AD-H) with hexane/isopropanol (90:10) mobile phase.
  • Enzymatic resolution : Lipase-catalyzed kinetic resolution (e.g., Candida antarctica) selectively acylates one enantiomer .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.